molecular formula C5H7BrO B2992081 Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane CAS No. 55722-31-1

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane

Cat. No.: B2992081
CAS No.: 55722-31-1
M. Wt: 163.014
InChI Key: DPLRTUCUZWSSQA-SCDXWVJYSA-N
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Description

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[310]hexane is a bicyclic compound characterized by the presence of a bromine atom and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-oxabicyclo[3.1.0]hexane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

    Oxidation Reactions: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide are employed, often in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Reduction Reactions: The major product is the corresponding hydrocarbon.

    Oxidation Reactions: Products include diols or other oxidized derivatives.

Scientific Research Applications

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine atom and oxirane ring are key functional groups that enable the compound to bind to and modify biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane can be compared with other similar compounds such as:

    Rel-(1R,5S,6r)-6-chloro-3-oxabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Rel-(1R,5S,6r)-6-fluoro-3-oxabicyclo[3.1.0]hexane: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.

    Rel-(1R,5S,6r)-6-iodo-3-oxabicyclo[3.1.0]hexane: The presence of an iodine atom results in unique reactivity patterns compared to the bromine-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,5S)-6-bromo-3-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2H2/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRTUCUZWSSQA-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55722-31-1
Record name rac-(1R,5S,6R)-6-bromo-3-oxabicyclo[3.1.0]hexane
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